molecular formula C18H19N3O4S B2898831 Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 939895-54-2

Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No. B2898831
CAS RN: 939895-54-2
M. Wt: 373.43
InChI Key: DYUKEHXTODKLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens.

Anti-inflammatory and Analgesic Agents

The indole scaffold is a common feature in many anti-inflammatory and analgesic agents. Given the structural complexity of Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate, it could be explored for its potential to act as a novel anti-inflammatory or analgesic agent, possibly offering new mechanisms of action or improved pharmacokinetic profiles .

Anticancer Applications

Indole derivatives are known to possess anticancer activities, with various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of metastasis. Research into the specific anticancer applications of our compound could uncover new therapeutic options for cancer treatment, especially if it can target specific cancer cell lines or pathways .

Antimicrobial Properties

The broad-spectrum biological activities of indole derivatives include antimicrobial effects. This compound could be synthesized and screened for its antimicrobial efficacy, potentially leading to the development of new antibiotics or antiseptics that could combat resistant strains of bacteria or fungi .

Antitubercular Activity

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a continuous need for new antitubercular agents. Indole derivatives have shown promise in this field, and the compound could be a candidate for the development of new antitubercular drugs .

Antidiabetic Potential

Indole derivatives have been investigated for their antidiabetic properties, which include the modulation of insulin secretion and glucose metabolism. The compound could be researched for its potential applications in managing diabetes, possibly offering a new class of antidiabetic medication .

Antimalarial Activity

The fight against malaria requires the constant development of new antimalarial drugs due to the rapid evolution of drug-resistant parasites. Indole derivatives have been part of this research, and our compound could be explored for its antimalarial properties, contributing to global health initiatives .

Anticholinesterase Activities

Indole derivatives have been studied for their anticholinesterase activities, which are important in the treatment of neurodegenerative diseases like Alzheimer’s. Investigating this compound for similar activities could lead to the development of new treatments for such conditions .

properties

IUPAC Name

methyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-3-10-8-11(18(24)25-2)17(26-10)21-15(22)9-14-16(23)20-13-7-5-4-6-12(13)19-14/h4-8,14,19H,3,9H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUKEHXTODKLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

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